An In-depth Technical Guide to the Chemical Properties and Applications of 5-(3-Hydroxypropyl)-2-methoxyphenol
An In-depth Technical Guide to the Chemical Properties and Applications of 5-(3-Hydroxypropyl)-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Hydroxypropyl)-2-methoxyphenol, also widely known in scientific literature as Dihydroconiferyl alcohol, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community.[1] As a derivative of coniferyl alcohol, it is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1] Beyond its fundamental role in botany, this molecule exhibits a range of biological activities, including antioxidant and cytoprotective effects, making it a person of interest in pharmacology and drug development.[2] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential biological mechanisms of 5-(3-hydroxypropyl)-2-methoxyphenol, designed to equip researchers with the foundational knowledge required for its study and application.
Chemical and Physical Properties
5-(3-Hydroxypropyl)-2-methoxyphenol is a member of the guaiacol family, characterized by a methoxy group ortho to a hydroxyl group on a benzene ring. The propyl alcohol substituent at the para position significantly influences its physical and chemical behavior.
| Property | Value | Source(s) |
| CAS Number | 2305-13-7 | [2] |
| Molecular Formula | C₁₀H₁₄O₃ | [3] |
| Molecular Weight | 182.22 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 339.8 °C at 760 mmHg | |
| Density | 1.148 g/cm³ | |
| Solubility | Slightly soluble in water; Soluble in organic solvents | [2] |
| pKa (estimated) | 9.81 (weakly acidic) |
Spectroscopic and Analytical Characterization
Accurate structural elucidation and quantification are paramount in the study of any bioactive compound. This section details the key spectroscopic and chromatographic signatures of 5-(3-hydroxypropyl)-2-methoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The following chemical shifts have been reported for Dihydroconiferyl alcohol in CDCl₃, sourced from the Biological Magnetic Resonance Bank (BMRB).[4]
| Atom | Author Nomenclature | Chemical Shift (ppm) |
| C3 (propyl) | A | 31.72 |
| C2 (propyl) | B | 34.43 |
| C1 (methoxy) | OMe | 55.84 |
| C6 (propyl) | G | 62.22 |
| C7 (aromatic) | 2 | 111.03 |
| C5 (aromatic) | 5 | 114.27 |
| C4 (aromatic) | 6 | 120.90 |
| C8 (aromatic) | 1 | 133.70 |
| C9 (aromatic) | 4 | 143.80 |
| C10 (aromatic) | 3 | 146.46 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 5-(3-hydroxypropyl)-2-methoxyphenol displays characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3200 (broad) | O-H (Alcohol, Phenol) | Stretching, H-bonded |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 3000-2850 | C-H (Alkyl) | Stretching |
| 1600-1585 & 1500-1400 | C-C (Aromatic) | In-ring stretching |
| 1320-1000 | C-O | Stretching (Alcohol, Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-(3-hydroxypropyl)-2-methoxyphenol, the electron ionization (EI) mass spectrum is expected to show:
-
Molecular Ion Peak [M]⁺: m/z 182
-
Key Fragment Ions: m/z 137 (loss of -CH₂CH₂OH) and m/z 138.[3]
Analytical Chromatography
High-Performance Liquid Chromatography (HPLC)
A robust method for the quantification and purity assessment of 5-(3-hydroxypropyl)-2-methoxyphenol utilizes reversed-phase HPLC.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of hydroxyl groups, derivatization is often required to improve the volatility and thermal stability of 5-(3-hydroxypropyl)-2-methoxyphenol. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.
Synthesis Protocols
The most direct and common laboratory synthesis of 5-(3-hydroxypropyl)-2-methoxyphenol involves the reduction of the double bond in the side chain of coniferyl alcohol.
Protocol: Catalytic Hydrogenation of Coniferyl Alcohol
This protocol outlines the selective reduction of the allylic double bond of coniferyl alcohol to yield dihydroconiferyl alcohol.
Workflow Diagram
Caption: Catalytic hydrogenation workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve coniferyl alcohol in a suitable solvent mixture, such as methanol containing a small amount of acetic acid (e.g., 95:5 v/v).
-
Inert Atmosphere: Place the solution in a reaction vessel suitable for hydrogenation and purge the system with an inert gas (e.g., nitrogen or argon) for approximately 15 minutes to remove oxygen.
-
Catalyst Addition: Carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and pressurize it with hydrogen gas to the desired pressure (typically between 1 and 5 atmospheres). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-(3-hydroxypropyl)-2-methoxyphenol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Biological Activity and Potential Mechanisms of Action
5-(3-Hydroxypropyl)-2-methoxyphenol has demonstrated several biological activities, with its antioxidant properties being the most prominent.
Antioxidant and Cytoprotective Effects
This compound has been shown to possess antioxidant capabilities and can protect cells from oxidative stress.[2] For instance, it has been observed to promote the growth of healing tissues and exhibit cytoprotective activity in MCF-7 cells under hydrogen peroxide-induced stress.[2]
While the antioxidant activity is well-recognized, a standardized IC₅₀ value from common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is not consistently reported in the literature.[5] This highlights an area for further quantitative investigation to benchmark its potency against standard antioxidants like ascorbic acid or Trolox.
Protocol: DPPH Radical Scavenging Assay
This protocol provides a framework for quantifying the radical scavenging activity.
-
Reagent Preparation: Prepare a stock solution of the test compound (5-(3-hydroxypropyl)-2-methoxyphenol) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent to a specific absorbance at 517 nm (typically ~1.0).
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.
Putative Mechanism of Action: Activation of the Nrf2-Keap1 Pathway
The antioxidant effects of many phenolic compounds are mediated through the activation of the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some polyphenols), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
Caption: Proposed Nrf2/Keap1 pathway activation.
Safety and Handling
5-(3-Hydroxypropyl)-2-methoxyphenol is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion
5-(3-Hydroxypropyl)-2-methoxyphenol is a valuable natural product with a well-defined chemical structure and intriguing biological activities. This guide has provided a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic data, a reliable synthesis protocol, and insights into its potential mechanism of action as an antioxidant. While the full extent of its pharmacological potential is still under investigation, the information presented here serves as a solid foundation for researchers and drug development professionals to further explore the applications of this promising compound. The identified gaps in the literature, particularly concerning detailed ¹H NMR data and quantitative antioxidant potency, represent clear opportunities for future research contributions.
References
-
Biological Magnetic Resonance Bank. Dihydro-coniferyl Alcohol (C10 H14 O3). BMRB Entry: bmse010186. [Link]
-
Consensus. Mechanisms of KEAP1/NRF2/ARE pathway modulation by polyphenols. [Link]
-
Frontiers. Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. [Link]
-
Taylor & Francis Online. Cancer Protective Role of Selected Dietary Polyphenols via Modulating Keap1/Nrf2/ARE and Interconnected Signaling Pathways. [Link]
-
PubMed. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway. [Link]
-
ResearchGate. The activation of the Nrf2/Keap1 pathway by polyphenols. [Link]
-
PubChem. Dihydroconiferyl alcohol. CID 16822. [Link]
Sources
- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 2. CAS 2305-13-7: Dihydroconiferyl alcohol | CymitQuimica [cymitquimica.com]
- 3. Dihydroconiferyl alcohol | C10H14O3 | CID 16822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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